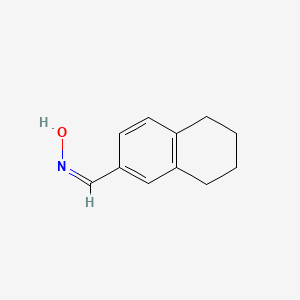
5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde oxime is an organic compound with the molecular formula C11H13NO It is a derivative of naphthalene, specifically a tetrahydronaphthalene, which has been modified to include an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde oxime typically involves the following steps:
Formation of 5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde: This intermediate can be synthesized through the hydrogenation of naphthalene-2-carbaldehyde under specific conditions.
Oximation: The aldehyde group in 5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde is then converted to an oxime group using hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium at a controlled temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for maximum efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde: The parent compound without the oxime group.
Naphthalene-2-carbaldehyde oxime: A similar compound with a different degree of hydrogenation.
Uniqueness
5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde oxime is unique due to its specific structure, which combines the properties of tetrahydronaphthalene and oxime groups. This combination allows it to participate in a variety of chemical reactions and interact with biological systems in ways that similar compounds may not.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(NZ)-N-(5,6,7,8-tetrahydronaphthalen-2-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C11H13NO/c13-12-8-9-5-6-10-3-1-2-4-11(10)7-9/h5-8,13H,1-4H2/b12-8- |
InChI Key |
WBHROEHBOZAPIT-WQLSENKSSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C=CC(=C2)/C=N\O |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















